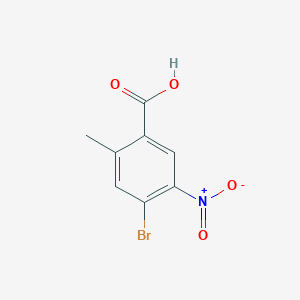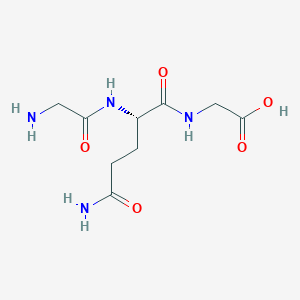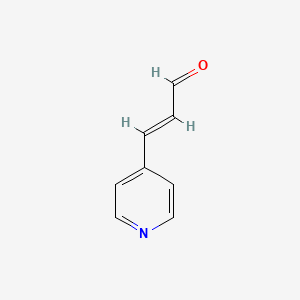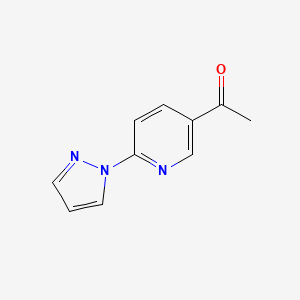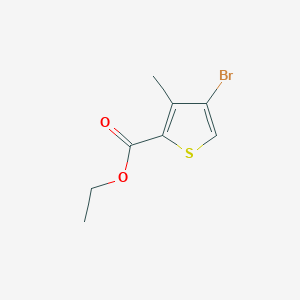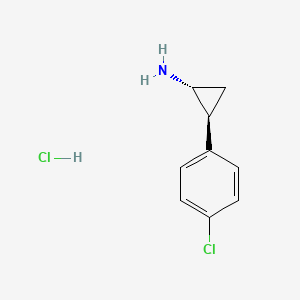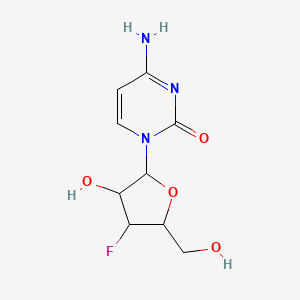
3'-Deoxy-3'-fluoroxylocytidine
Übersicht
Beschreibung
3’-Deoxy-3’-fluoroxylocytidine is a purine nucleoside analogue . It has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and the induction of apoptosis . It is also an exceptional and potent antiviral compound widely employed in the dynamic biomedical realm, exerting profound suppression on the replication machinery of RNA viruses .
Synthesis Analysis
The synthesis of 3’-Deoxy-3’-fluoroxylocytidine involves a d- to l-sugar translation strategy, and includes an enzymatic oxidation of 3-deoxy-3-fluoro-l-fucitol . Enzymatic activation (FKP) and glycosylation using an α-1,2 and an α-1,3 fucosyltransferase are used to obtain two fluorinated trisaccharides .Molecular Structure Analysis
The molecular weight of 3’-Deoxy-3’-fluoroxylocytidine is 245.21 . Its molecular formula is C9H12FN3O4 . The SMILES representation of its structure is OC[C@@H]1C@HC@@HC@H=NC2=O)O1 .Chemical Reactions Analysis
3’-Deoxy-3’-fluoroxylocytidine is a purine nucleoside analogue . Its anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis . It is also known to have broad antitumor activity targeting indolent lymphoid malignancies .Physical And Chemical Properties Analysis
The physical and chemical properties of 3’-Deoxy-3’-fluoroxylocytidine include a molecular weight of 245.21 and a molecular formula of C9H12FN3O4 . The SMILES representation of its structure is OC[C@@H]1C@HC@@HC@H=NC2=O)O1 .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
3'-Deoxy-3'-fluoroxylocytidine and its analogues have been extensively studied for their antiviral properties. Research has shown that various analogues of 3'-deoxy-3'-fluoroxylocytidine exhibit significant antiviral activity. For instance, studies have demonstrated the effectiveness of these compounds against human immunodeficiency virus (HIV-1) in human peripheral blood mononuclear cells. The structure-activity relationships of these compounds suggest their potential in antiviral therapies (Lin et al., 1988).
Antitumor Activity
3'-Deoxy-3'-fluoroxylocytidine analogues have also been explored for their antitumor properties. One of the derivatives, 3'-deoxy-3'-C-(hydroxymethyl)thymidine, demonstrated significant anticancer activity against various cancer cell lines, including L1210, P388, S-180, and CCRF-CEM cells (Lin et al., 1993). This highlights the potential of these compounds in cancer research and treatment.
Action on DNA Metabolism
The effects of 3'-deoxy-3'-fluoroxylocytidine analogues on DNA metabolism have been a subject of interest. For example, (E)-2′-deoxy-2′-(fluoromethylene)cytidine, MDL 101,731, has shown significant impacts on intracellular deoxyribonucleoside triphosphate (dNTP) pools and ribonucleotide reductase activity in cancer cells (Takahashi et al., 1998). This suggests a potential mechanism of action for these compounds in the inhibition of cancer cell proliferation.
Wirkmechanismus
Zukünftige Richtungen
The future directions of 3’-Deoxy-3’-fluoroxylocytidine research could involve its use in diagnosing, staging, and assessing response to therapy in lung cancer . Another potential direction could be the investigation of how alterations of the tumor microenvironment by PD1 blockade affect the uptake of 3’-Deoxy-3’-fluoroxylocytidine .
Eigenschaften
IUPAC Name |
4-amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O4/c10-6-4(3-14)17-8(7(6)15)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOBNLOZXOHYOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Deoxy-3'-fluoroxylocytidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



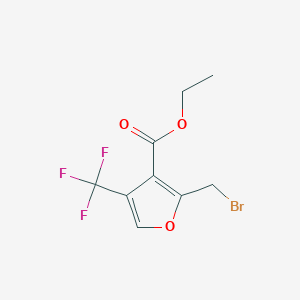
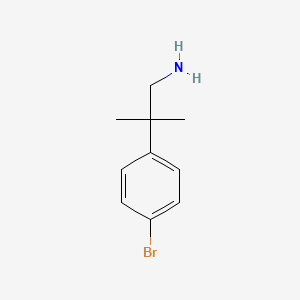
![4-[2-(4-Bromo-phenyl)-vinyl]-1-methyl-pyridinium](/img/structure/B3256141.png)
![Propanenitrile,2-[[(2-ethylphenyl)(2-hydroxyethyl)amino]methyl]-3,3-difluoro-](/img/structure/B3256143.png)
